molecular formula C23H19NO4 B12638263 Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate CAS No. 919095-50-4

Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate

Cat. No.: B12638263
CAS No.: 919095-50-4
M. Wt: 373.4 g/mol
InChI Key: DWSINCVTUCCEDW-UHFFFAOYSA-N
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Description

Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate is a complex organic compound that features a benzoyl group, a pyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with a pyridine derivative, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate involves its interaction with specific molecular targets. The benzoyl and pyridine moieties can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. This compound can also participate in redox reactions, influencing cellular oxidative states .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-oxo-3-(pyridin-2-yl)propanoate
  • Methyl 3-oxo-3-(pyridin-3-yl)propanoate
  • Methyl nicotinoylacetate

Uniqueness

Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate is unique due to its combined structural features of a benzoyl group, a pyridine ring, and a benzoate ester. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

919095-50-4

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 3-(2-benzoyl-3-oxo-3-pyridin-2-ylpropyl)benzoate

InChI

InChI=1S/C23H19NO4/c1-28-23(27)18-11-7-8-16(14-18)15-19(21(25)17-9-3-2-4-10-17)22(26)20-12-5-6-13-24-20/h2-14,19H,15H2,1H3

InChI Key

DWSINCVTUCCEDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=N3

Origin of Product

United States

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